molecular formula C20H28 B14199546 1-Decylazulene CAS No. 919299-83-5

1-Decylazulene

Cat. No.: B14199546
CAS No.: 919299-83-5
M. Wt: 268.4 g/mol
InChI Key: PBZUDXGQAGCLJG-UHFFFAOYSA-N
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Description

1-Decylazulene is an organic compound belonging to the azulene family, characterized by its deep blue color and unique aromatic structure. Azulene itself is a non-benzenoid aromatic hydrocarbon with a fused structure of five- and seven-membered rings. The decyl group attached to the azulene core enhances its hydrophobic properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decylazulene can be synthesized through several methods. One common approach involves the alkylation of azulene with decyl halides under basic conditions. The reaction typically uses a strong base like sodium hydride or potassium tert-butoxide to deprotonate the azulene, followed by the addition of decyl bromide or iodide to form this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that facilitate the alkylation process can also enhance the efficiency of the production.

Chemical Reactions Analysis

Types of Reactions: 1-Decylazulene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced azulene derivatives.

    Substitution: Electrophilic substitution reactions are common, where the azulene ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of decylazulene ketones or carboxylic acids.

    Reduction: Formation of reduced azulene derivatives.

    Substitution: Formation of halogenated or nitro-substituted azulenes.

Scientific Research Applications

1-Decylazulene has found applications in various scientific research fields:

    Chemistry: Used as a precursor for synthesizing more complex azulene derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the development of optoelectronic devices and organic semiconductors due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1-Decylazulene exerts its effects involves interactions with biological pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins, which are mediators of inflammation. The hydrophobic decyl group enhances its ability to interact with lipid membranes, potentially affecting membrane-associated proteins and signaling pathways.

Comparison with Similar Compounds

    Guaiazulene: Another azulene derivative with a methyl group at the 1-position and an isopropyl group at the 5-position.

    Chamazulene: A derivative with a methyl group at the 1-position and a methylene group at the 7-position.

Comparison: 1-Decylazulene is unique due to its long hydrophobic decyl chain, which enhances its solubility in non-polar solvents and its interaction with lipid membranes. This property distinguishes it from other azulene derivatives like guaiazulene and chamazulene, which have shorter alkyl chains and different substitution patterns, leading to variations in their chemical reactivity and biological activities.

Properties

CAS No.

919299-83-5

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

1-decylazulene

InChI

InChI=1S/C20H28/c1-2-3-4-5-6-7-8-10-13-18-16-17-19-14-11-9-12-15-20(18)19/h9,11-12,14-17H,2-8,10,13H2,1H3

InChI Key

PBZUDXGQAGCLJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C2C=CC=CC=C2C=C1

Origin of Product

United States

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